REACTION_CXSMILES
|
C1C(CC2C=CC(N=C=O)=CC=2)=CC=C(N=C=O)C=1.[CH2:20]([OH:24])[CH2:21]CC.CCCC[CH:29]([C:32]([O-:34])=O)CC.CCCC[CH:39]([C:42]([O-])=[O:43])CC.[Sn+2]>>[CH3:39][CH2:42][O:43][CH2:29][CH2:32][O:34][C:20]([CH3:21])=[O:24] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
polyol
|
Quantity
|
306.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2]
|
Name
|
45
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 495.7 g
|
Type
|
ADDITION
|
Details
|
had been added 0.09 g
|
Type
|
ADDITION
|
Details
|
The resulting mixture was poured into a tray
|
Type
|
TEMPERATURE
|
Details
|
heated with 657 g
|
Name
|
|
Type
|
product
|
Smiles
|
CCOCCOC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |